

physical properties of 2,4-Difluorothiophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluorothiophenol
Cat. No.: B157739

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,4-Difluorothiophenol**

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of **2,4-Difluorothiophenol** (CAS RN: 1996-44-7). As a senior application scientist, the intent is not merely to list properties but to provide a cohesive understanding of this versatile fluorinated building block. The strategic incorporation of two fluorine atoms onto the thiophenol scaffold imparts unique electronic characteristics that significantly influence its physical properties, reactivity, and utility in modern synthetic chemistry. This document delves into these properties, offering both quantitative data and the scientific rationale behind the methodologies used for their determination, ensuring a trustworthy and authoritative resource for laboratory applications.

Section 1: Chemical Identity and Molecular Structure

2,4-Difluorothiophenol, also known as 2,4-Difluorobenzenethiol, is an aromatic thiol whose utility in organic synthesis is amplified by the presence of fluorine substituents.^{[1][2]} These electronegative atoms modulate the electron density of the aromatic ring and the acidity of the thiol proton, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][3]}

Table 1: Chemical Identifiers for **2,4-Difluorothiophenol**

Identifier	Value	Source(s)
Chemical Name	2,4-Difluorothiophenol	[4]
Synonyms	2,4-Difluorobenzenethiol	[1]
CAS Number	1996-44-7	
Molecular Formula	C ₆ H ₄ F ₂ S	[5]
Molecular Weight	146.16 g/mol	[4][5]
InChI Key	BICHBGJCNCAT-UHFFFAOYSA-N	
SMILES	Fc1ccc(S)c(F)c1	

```
digraph "Molecular_Structure" {
graph [fontname="Arial", label="Figure 1: Molecular Structure of 2,4-Difluorothiophenol", labelloc=b, fontsize=10]
node [shape=plaintext, fontname="Arial"];

// Benzene ring nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
```

```
// Substituent nodes
S [label="S"];
H_S [label="H"];
F_2 [label="F"];
F_4 [label="F"];
H_3 [label="H"];
H_5 [label="H"];
H_6 [label="H"];

// Invisible nodes for positioning
center [shape=point, style=invis];

// Positioning the ring
C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [dir=none];
C1 -> center [style=invis]; C2 -> center [style=invis]; C3 -> center [style=invis];
C4 -> center [style=invis]; C5 -> center [style=invis]; C6 -> center [style=invis];

// Positioning the substituents
C1 -> S [dir=none];
S -> H_S [dir=none];
C2 -> F_2 [dir=none];
C3 -> H_3 [dir=none];
C4 -> F_4 [dir=none];
C5 -> H_5 [dir=none];
C6 -> H_6 [dir=none];
}
```

Figure 1: Molecular Structure of 2,4-Difluorothiophenol.

Section 2: Core Physicochemical Properties

The physical state and properties of **2,4-Difluorothiophenol** are critical for its handling, reaction setup, and purification. It is typically described as a colorless to light yellow, clear liquid with a characteristic strong, unpleasant stench, a common feature of thiophenols.[\[1\]](#)[\[6\]](#)

The causality behind its liquid state at room temperature, despite a molecular weight comparable to solid compounds, lies in its moderate intermolecular forces. While capable of weak hydrogen bonding via the thiol group, this interaction is less significant than in its phenol analogue, 2,4-difluorophenol, to a lower boiling point. The fluorine atoms contribute to dipole-dipole interactions but do not significantly raise the boiling point under atmospheric pressure.

Table 2: Summary of Physical and Chemical Properties

Property	Value	Conditions	Source(s)
Appearance	Colorless to light yellow clear liquid	Ambient	[6][7]
Boiling Point	59 °C	at 20 mmHg	[4]
~155.5 °C	at 760 mmHg (Predicted)	[8]	
Density	1.29 g/mL	at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.5235	at 20 °C	[1]
Flash Point	49 °C (120.2 °F)	Closed Cup	[4]
Vapor Pressure	3.9 mmHg	at 25 °C	[1][6]
pKa	5.78 ± 0.48	Predicted	[1][6]
Solubility	Soluble in common organic solvents (alcohols, ethers)	[6]	

Section 3: Spectroscopic Characterization Protocols

Spectroscopic analysis is fundamental to verifying the identity and purity of **2,4-Difluorothiophenol**. The following protocols are self-validating system designed to provide unambiguous structural confirmation.

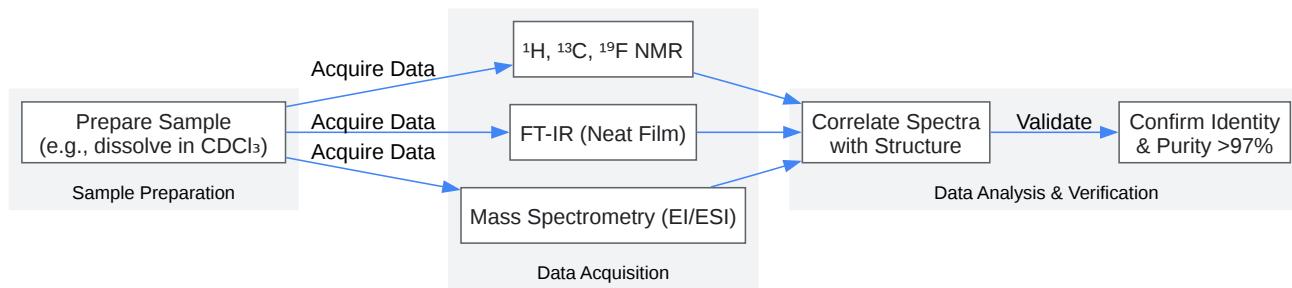


Figure 2: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Expected Spectral Features:

- ^1H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine coupling singlet or broad singlet for the thiol proton (-SH) will also be present, with its chemical shift being concentration and solvent dependent.
- ^{13}C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2, C4) will appear as do with large C-F coupling constants. The carbons adjacent to the fluorine-substituted positions will also show smaller couplings.
- ^{19}F NMR: Two distinct signals are expected, one for each fluorine atom, showing coupling to each other (ortho-coupling) and to adjacent protons.

Experimental Protocol: NMR Analysis

- Preparation: Accurately weigh ~10-20 mg of **2,4-Difluorothiophenol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.[9][10] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[11]
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure high resolution and homogeneity of the magnetic field.
- ^1H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) may be required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the ^1H signals and assign the chemical shifts and coupling patterns by correlating them with the known molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The choice of a neat film analysis is based on the liquid nature of the compound, providing a clean spectrum without solvent interference.

Expected Spectral Features:

- S-H Stretch: A weak to medium absorption band around $2550\text{-}2600\text{ cm}^{-1}$.
- C-F Stretch: Strong absorption bands typically in the $1100\text{-}1300\text{ cm}^{-1}$ region.[12]
- Aromatic C=C Stretch: Medium to weak bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Bands appearing above 3000 cm^{-1} .[13]

Experimental Protocol: FT-IR Analysis

- Preparation: Place one drop of neat **2,4-Difluorothiophenol** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Scan: Place the salt plates (if used) or ensure the sample holder is empty in the FT-IR spectrometer and run a background scan to account for atmospheric CO_2 and H_2O .
- Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
- Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups of the molecule.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected Spectral Features:

- Molecular Ion (M^+): A strong peak at $\text{m/z} = 146.16$, corresponding to the molecular weight of $\text{C}_6\text{H}_4\text{F}_2\text{S}$.[5]
- Isotope Peaks: An $(\text{M}+2)^+$ peak with an abundance of ~4.4% relative to the M^+ peak, which is characteristic of the natural abundance of the ^{34}S isotope.

Experimental Protocol: Mass Spectrometry Analysis

- Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for this type of molecule, which will cause fragmentation. Electrospray Ionization (ESI) can also be used for softer ionization.

- Detection: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm that its m/z value matches the calculated molecular weight.

Section 4: Safety, Handling, and Storage

Trustworthiness in the laboratory begins with safety. Due to its flammability and potential for irritation, strict adherence to safety protocols is mandatory.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictograms	GHS02 (Flame)	[4]
Signal Word	Warning	[4]
Hazard Statements	H226: Flammable liquid and vapor	[4]
Precautionary Statements	P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection.	[16]
P305+P351+P338: IF IN EYES: Rinse cautiously with water.	[16]	
Storage Class	3 (Flammable liquids)	[4]
WGK (Germany)	3 (Highly hazardous for water)	[4]

Protocol for Safe Handling and Storage

- Ventilation: Always handle **2,4-Difluorothiophenol** inside a certified chemical fume hood to avoid inhalation of its strong-smelling and potentially irritating vapors.[6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a flame-retardant lab coat.
- Ignition Sources: As a flammable liquid, it must be kept away from all sources of ignition, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools for transfers.[17]
- Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[1][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation of the thiol group over time.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Section 5: Role in Modern Chemical Synthesis

The unique properties conferred by the difluoro substitution make **2,4-Difluorothiophenol** a highly valuable building block, particularly in drug discovery and agrochemical development.[2][3]

Expertise & Causality: The two fluorine atoms act as powerful electron-withdrawing groups. This has several important consequences:

- Increased Acidity: The thiol proton (SH) is more acidic compared to thiophenol, which can facilitate its deprotonation and subsequent nucleophilic reactions.
- Metabolic Stability: In drug development, C-F bonds are exceptionally stable and can block sites of oxidative metabolism, potentially increasing the life of a drug candidate.[18]
- Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.

- Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with biological targets like enzymes, enhancing binding affinity.[2]

These features make **2,4-Difluorothiophenol** a key intermediate for creating novel compounds with potentially superior therapeutic or biological profiles [19].

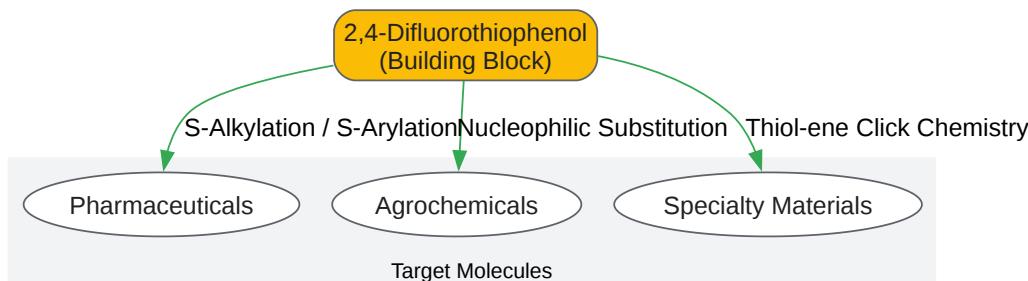


Figure 3: Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Figure 3: Role as a Synthetic Intermediate.

References

- ChemBK. (2024, April 10). **2,4-Difluorothiophenol** (technical).
- LookChem. (n.d.). Cas 1996-44-7, 2,4-Difluorobenzenethiol.
- Chemsoc. (2025, August 25). **2,4-Difluorothiophenol** | CAS#:1996-44-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **2,4-Difluorothiophenol** (CAS 1996-44-7): A Key Fluorinated Chemical for Research and Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding the Chemical Profile of **2,4-Difluorothiophenol** (CAS 1996-44-7).
- Jesus, A. J. L., et al. (2024). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol. Spectroscopy Europe.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of **2,4-Difluorothiophenol** in Advancing Agrochemical Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.
- ResearchGate. (n.d.). Infrared spectrum of 2-fluoro thiophenol and spectrum of the interaction between marmatite and 2-fluoro thiophenol.
- Eurisotop. (n.d.). NMR Solvent data chart.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- Wang, J., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. nbino.com [nbino.com]
- 8. **2,4-Difluorothiophenol** | CAS#:1996-44-7 | Chemsoc [chemsrc.com]
- 9. eurisotop.com [eurisotop.com]

- 10. chem.washington.edu [chem.washington.edu]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-Difluorobenzenethiol | 1996-44-7 [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical properties of 2,4-Difluorothiophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157739#physical-properties-of-2-4-difluorothiophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com